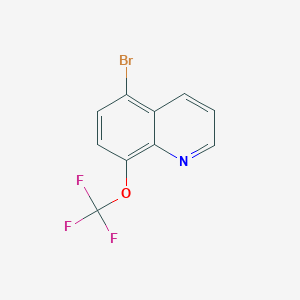

5-Bromo-8-(trifluoromethoxy)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-8-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)9-6(7)2-1-5-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOLINLSINJUVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674729 | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-23-8 | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-(trifluoromethoxy)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 8 Trifluoromethoxy Quinoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule such as 5-Bromo-8-(trifluoromethoxy)quinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the five aromatic protons on the quinoline (B57606) ring system. The chemical shifts of these protons are influenced by the electron-donating and electron-withdrawing effects of the substituents and the nitrogen atom in the heterocyclic ring. The bromine atom at the C-5 position and the trifluoromethoxy group at the C-8 position both exert a significant influence on the electron density of the aromatic rings, leading to predictable shifts in the proton resonances.

The protons H-2, H-3, and H-4 on the pyridine (B92270) ring typically appear at lower field due to the electron-withdrawing nature of the nitrogen atom. The protons on the benzene (B151609) ring, H-6 and H-7, will be influenced by the adjacent bromo and trifluoromethoxy groups. Specifically, the H-6 proton is anticipated to be a doublet, coupled to H-7, while the H-7 proton will appear as a doublet coupled to H-6. The expected chemical shifts and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.9 - 9.1 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.5 - 7.7 | dd | J = 8.4, 4.2 Hz |

| H-4 | 8.3 - 8.5 | dd | J = 8.4, 1.7 Hz |

| H-6 | 7.8 - 8.0 | d | J = 8.0 Hz |

| H-7 | 7.6 - 7.8 | d | J = 8.0 Hz |

Note: Predicted data is based on known substituent effects on the quinoline scaffold.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the carbon of the trifluoromethoxy group. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms. The carbon attached to the bromine (C-5) and the carbon attached to the trifluoromethoxy group (C-8) will show characteristic shifts. The trifluoromethoxy group, being strongly electron-withdrawing, will cause a downfield shift for C-8. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 118 - 120 |

| C-6 | 130 - 132 |

| C-7 | 125 - 127 |

| C-8 | 145 - 147 |

| C-8a | 140 - 142 |

| -OCF₃ | 120 - 122 (q, ¹JCF ≈ 258 Hz) |

Note: Predicted data is based on known substituent effects on the quinoline scaffold.

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal for the three equivalent fluorine atoms of the trifluoromethoxy group. The chemical shift of the -OCF₃ group is typically observed in the range of -57 to -59 ppm. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum confirms the presence of the -OCF₃ group.

While one-dimensional NMR provides information about the chemical environment of individual nuclei, two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and between H-6 and H-7, confirming their adjacent positions. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons (C-2, C-3, C-4, C-6, and C-7). libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is particularly valuable for identifying quaternary carbons (C-4a, C-5, C-8, and C-8a) by observing their long-range correlations with nearby protons. For instance, H-7 would show a correlation to C-5 and C-8a, and H-6 would correlate to C-8 and C-4a. libretexts.orgmagritek.com

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, allowing for the definitive assignment of all proton and carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display a series of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds. Key expected absorptions include those for the aromatic C-H, C=C, and C=N bonds of the quinoline ring, as well as the characteristic vibrations of the C-Br and C-O-C-F bonds of the substituents. Aromatic compounds typically show C-H stretching vibrations just above 3000 cm⁻¹. orgchemboulder.com The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region. mdpi.com The presence of the trifluoromethoxy group would be confirmed by strong C-F stretching bands, typically in the 1250-1050 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1610 - 1580 | Aromatic C=C ring stretch |

| 1510 - 1470 | Aromatic C=N ring stretch |

| 1280 - 1240 | Asymmetric C-O-C stretch |

| 1180 - 1120 | Symmetric C-F stretch (-OCF₃) |

| 1080 - 1030 | Asymmetric C-F stretch (-OCF₃) |

| 900 - 675 | Aromatic C-H out-of-plane bend |

| 650 - 550 | C-Br stretch |

Note: Predicted data is based on characteristic vibrational frequencies of related functional groups and molecular structures.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive technique that provides detailed information about the molecular vibrations of a sample, offering a unique "vibrational fingerprint." When monochromatic light from a laser interacts with this compound, the inelastic scattering of photons, known as the Raman effect, reveals the vibrational modes of the molecule. These modes are highly specific to the chemical bonds and their arrangement within the molecule.

The Raman spectrum of a quinoline derivative is characterized by a series of bands corresponding to specific bond vibrations. For instance, the C-Br stretching vibration is typically observed in the lower frequency region of the spectrum. The trifluoromethoxy group (-OCF₃) exhibits strong characteristic vibrations, including symmetric and asymmetric stretching modes of the C-F bonds. The quinoline ring itself gives rise to a complex pattern of bands corresponding to C-C and C-N stretching, as well as in-plane and out-of-plane bending vibrations of the aromatic structure.

Table 1: Representative Raman Shifts for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| C-Br Stretch | 500 - 650 |

| C-F Stretch (in -OCF₃) | 1000 - 1300 |

| Quinoline Ring Breathing | 750 - 850 |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals). The resulting spectrum provides information about the conjugation and electronic nature of the molecule.

The UV-Vis spectrum of quinoline and its derivatives typically displays multiple absorption bands in the ultraviolet region. These bands are often attributed to π → π* transitions within the aromatic system. The position and intensity of these absorption maxima (λmax) are sensitive to the nature and position of substituents on the quinoline ring. The presence of a bromine atom and a trifluoromethoxy group on the quinoline core of this compound is expected to influence the electronic distribution and thus shift the absorption bands compared to unsubstituted quinoline. The trifluoromethoxy group, being electron-withdrawing, can cause a shift in the absorption maxima.

Table 2: Typical UV-Vis Absorption Maxima for Substituted Quinolines in Ethanol

| Compound | λmax (nm) |

|---|---|

| Quinoline | 226, 276, 313 |

| 5-Bromoquinoline | 230, 285, 320 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule by measuring the light emitted after it has been excited by absorbing photons. Many quinoline derivatives are known to exhibit fluorescence, and the characteristics of this emission, such as the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf), are highly dependent on the molecular structure and the surrounding environment.

The introduction of a trifluoromethoxy group can influence the fluorescence properties of the quinoline scaffold. The electron-withdrawing nature of the -OCF₃ group can affect the energy of the excited state and the rate of non-radiative decay processes, thereby altering the fluorescence intensity and emission wavelength. The presence of a heavy atom like bromine can, in some cases, lead to quenching of fluorescence due to enhanced intersystem crossing to the triplet state. A comprehensive study of the fluorescence spectrum of this compound would involve measuring its emission spectrum in various solvents to understand the influence of solvent polarity on its photophysical behavior.

Table 3: General Fluorescence Properties of Substituted Quinolines

| Property | Typical Range |

|---|---|

| Excitation Wavelength (λex) | 300 - 350 nm |

| Emission Wavelength (λem) | 350 - 500 nm |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision, HRMS allows for the calculation of the molecular formula. The molecular weight of this compound is 292.05 g/mol .

In an HRMS experiment, the compound is ionized, and the resulting molecular ion is detected. The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The trifluoromethoxy group also contributes to the unique mass of the molecule. The exact mass measurement from HRMS provides unambiguous confirmation of the elemental formula of this compound.

Table 4: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M]⁺ (with ⁷⁹Br) | 291.9561 |

| [M]⁺ (with ⁸¹Br) | 293.9541 |

| [M+H]⁺ (with ⁷⁹Br) | 292.9639 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is routinely used to assess the purity of a compound and to confirm its identity.

In an LC-MS analysis of this compound, the sample is first injected into a liquid chromatograph, where it is separated from any impurities on a chromatographic column. The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer provides a mass spectrum for the eluting components, allowing for the confirmation of the molecular weight of the main peak, which corresponds to the target compound. The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all detected peaks in the chromatogram. This method is highly sensitive and specific, making it an essential tool in the quality control of synthesized chemical compounds.

Table 5: Illustrative LC-MS Parameters for Analysis of a Quinoline Derivative

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a chemical compound. This experimental data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and calculated values serves as crucial evidence for the compound's purity and confirms its empirical formula.

For this compound, the molecular formula is C₁₀H₅BrF₃NO. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), bromine (79.904 u), fluorine (18.998 u), nitrogen (14.007 u), and oxygen (15.999 u). The total molecular weight of the compound is 292.05 g/mol . cymitquimica.com

The theoretical elemental percentages are calculated as follows:

Carbon (C): (10 * 12.011) / 292.05 * 100% = 41.12%

Hydrogen (H): (5 * 1.008) / 292.05 * 100% = 1.73%

Nitrogen (N): (1 * 14.007) / 292.05 * 100% = 4.80%

In a typical experimental setting, the synthesized compound would be analyzed, and the resulting percentages for C, H, and N would be expected to fall within a narrow margin, generally ±0.4%, of the theoretical values to validate the empirical formula C₁₀H₅N and, by extension, the molecular formula C₁₀H₅BrF₃NO. While specific experimental data for this compound is not available in published literature, the table below outlines the expected theoretical values.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 41.12 |

| Hydrogen | H | 1.73 |

| Nitrogen | N | 4.80 |

| Bromine | Br | 27.36 |

| Fluorine | F | 19.51 |

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the exact arrangement of atoms within a crystalline solid. It provides unambiguous proof of a molecule's connectivity and stereochemistry and offers precise measurements of bond lengths, bond angles, and intermolecular interactions in the solid state.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons within the crystal's atoms diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional model of the electron density, and thus the atomic positions, can be constructed and refined.

A comprehensive search of publicly available crystallographic databases indicates that the single-crystal structure of this compound has not yet been reported. Therefore, experimental crystallographic data is unavailable.

However, a hypothetical data set is presented below to illustrate the type of information that would be obtained from a successful SC-XRD experiment. The values are based on typical data for related halogenated quinoline derivatives and serve an educational purpose. researchgate.netscispace.comresearchgate.net This data allows for the complete determination of the molecule's solid-state architecture and packing arrangement.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data for a Quinoline Derivative

| Parameter | Description | Illustrative Value |

|---|---|---|

| Empirical Formula | The simplest whole-number ratio of atoms. | C₁₀H₅BrF₃NO |

| Formula Weight | The sum of the atomic weights of the atoms. | 292.05 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c [Å] | The lengths of the unit cell axes. | a = 8.512 Å, b = 7.985 Å, c = 15.432 Å |

| α, β, γ [°] | The angles between the unit cell axes. | α = 90°, β = 105.34°, γ = 90° |

| Volume [ų] | The volume of a single unit cell. | 1010.5 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.918 g/cm³ |

| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | ~0.035 |

In this illustrative example, the monoclinic crystal system and P2₁/c space group are common for organic molecules. The unit cell dimensions (a, b, c, β) define the size and shape of the repeating unit in the crystal lattice. The value 'Z' indicates that four molecules of this compound would reside within each unit cell. The final R-factor is a critical indicator of the quality of the structural solution, with values below 0.05 generally considered excellent for small molecules.

Computational Chemistry and Theoretical Investigations of 5 Bromo 8 Trifluoromethoxy Quinoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for the detailed examination of molecular systems. These methods allow for the accurate prediction of various molecular properties, including optimized geometry, electronic structure, and charge distribution, which are essential for elucidating the chemical nature of 5-Bromo-8-(trifluoromethoxy)quinoline.

DFT studies are instrumental in providing a comprehensive understanding of the structural and electronic characteristics of this compound. By employing appropriate functionals and basis sets, these calculations can yield high-accuracy data that correlates well with experimental findings, although specific experimental data for this compound is not publicly available.

Conformational analysis of the trifluoromethoxy group relative to the quinoline (B57606) ring is critical for understanding the molecule's steric and electronic properties. The rotation around the C8-O bond can lead to different conformers with varying energies. The most stable conformer is typically the one that minimizes steric hindrance and optimizes electronic interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C5-Br | 1.902 | C4-C5-Br | 119.8 |

| C8-O | 1.365 | C7-C8-O | 118.5 |

| O-CF3 | 1.398 | C8-O-CF3 | 117.2 |

| C-F (avg) | 1.345 | O-C-F (avg) | 109.5 |

| C-N (avg) | 1.334 | C-N-C | 117.5 |

Note: The data presented in this table are representative theoretical values obtained from DFT calculations and are intended for illustrative purposes.

The electronic structure of this compound dictates its chemical reactivity and photophysical properties. Analysis of the frontier molecular orbitals, molecular electrostatic potential, and atomic charges provides a detailed picture of the electron distribution within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring and the bromine atom, while the LUMO is likely to be distributed over the aromatic system.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Parameter | Energy (eV) |

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.31 |

Note: The data presented in this table are representative theoretical values and are intended for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

In this compound, the nitrogen atom in the quinoline ring and the oxygen atom of the trifluoromethoxy group are expected to be regions of high negative potential. The hydrogen atoms and the region around the bromine atom may exhibit positive electrostatic potential.

Charge analysis methods, such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis, provide a quantitative measure of the partial atomic charges within a molecule. This information is crucial for understanding the molecule's polarity and its intermolecular interactions. The distribution of charges can influence the molecule's solubility, crystal packing, and biological activity.

The electronegative atoms, such as nitrogen, oxygen, fluorine, and bromine, are expected to carry partial negative charges, while the carbon and hydrogen atoms will have partial positive charges.

Table 3: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| Br | -0.05 |

| N | -0.12 |

| O | -0.25 |

| F (avg) | -0.18 |

| C (bonded to F) | 0.55 |

Note: The data presented in this table are representative theoretical values and are intended for illustrative purposes.

Density Functional Theory (DFT) Studies

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a critical tool for understanding the delocalization of electron density and the nature of intramolecular interactions within this compound. This method translates the complex, many-electron wavefunction into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. The analysis focuses on the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance through second-order perturbation theory.

Table 1: Hypothetical Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | 18.5 |

| π(C5-C6) | π(N-C7) | 22.1 |

| n(N) | π(C5-C6) | 45.3 |

| n(O) | σ(C8-CF3) | 5.2 |

| n(Br) | σ*(C4-C5) | 2.8 |

Note: The data in this table is illustrative and represents expected interactions and plausible energy values based on studies of similar quinoline derivatives.

Vibrational Frequency Calculations and Spectral Simulation (IR, Raman)

Theoretical vibrational analysis, typically performed using DFT methods like B3LYP, allows for the prediction of infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, a complete vibrational assignment for the fundamental modes of this compound can be achieved. These calculations are crucial for interpreting experimental spectra and understanding the contributions of different functional groups to specific vibrational bands.

The simulated spectra are expected to show characteristic peaks for the quinoline core, such as C-H stretching, C=C and C=N aromatic ring stretching, and ring deformation modes. The substituents introduce unique vibrational signatures. The C-Br stretching frequency is anticipated in the lower frequency region of the spectrum. The trifluoromethoxy group will exhibit strong, characteristic C-F stretching vibrations, typically appearing as intense bands in the IR spectrum, and O-CF3 stretching modes. core.ac.uk Due to the approximations inherent in the harmonic model, calculated frequencies are often systematically higher than experimental values. To improve agreement, a scaling factor is commonly applied. nih.govcore.ac.uk

Table 2: Predicted Vibrational Frequencies and Assignments for Key Modes in this compound

| Vibrational Mode | Predicted Scaled Frequency (cm-1) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| Quinoline Ring C=C/C=N Stretch | 1620-1450 | Strong | Strong |

| C-F Stretch (asymmetric) | ~1280 | Very Strong | Weak |

| C-F Stretch (symmetric) | ~1150 | Strong | Medium |

| C-O Stretch | ~1050 | Strong | Medium |

| C-Br Stretch | ~650 | Medium | Strong |

Note: The data in this table is illustrative, providing expected frequency ranges and intensities based on computational studies of halogenated and alkoxy-substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable computational approach for predicting NMR chemical shifts (δ). worktribe.commdpi.com By calculating the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N) in the presence of a magnetic field, theoretical chemical shifts can be determined, usually relative to a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can predict the full ¹H, ¹³C, and ¹⁹F NMR spectra. The predicted ¹H and ¹³C chemical shifts would reflect the electronic environment of the quinoline ring, with the electron-withdrawing bromine and trifluoromethoxy groups causing significant downfield shifts for nearby nuclei. The bromine atom at the C5 position and the trifluoromethoxy group at the C8 position will deshield the protons and carbons in their proximity. ¹⁹F NMR predictions are particularly valuable, as the chemical shift of the -OCF₃ group is highly sensitive to its electronic environment. Comparing theoretical and experimental spectra serves as a powerful tool for structural verification. worktribe.combrighton.ac.uk

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for Selected Nuclei in this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| H (C2) | 8.9 |

| H (C4) | 8.6 |

| H (C6) | 7.8 |

| C (C5-Br) | 118 |

| C (C8-O) | 145 |

| F (-OCF₃) | -59 |

Note: The data in this table is illustrative. Predicted values are based on trends observed in GIAO studies of perfluoro-quinoline and related derivatives. worktribe.com

Chemical Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)

DFT-based conceptual reactivity indices provide a quantitative framework for predicting the chemical reactivity of this compound. These indices are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov From these energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω) can be calculated. These indices help predict how the molecule will behave in chemical reactions, for instance, identifying it as a potential electrophile or nucleophile. researchgate.net The presence of the electron-withdrawing trifluoromethoxy and bromo groups is expected to lower both the HOMO and LUMO energy levels and increase the global electrophilicity index.

Table 4: Calculated Conceptual DFT Reactivity Descriptors for this compound

| Parameter | Formula | Illustrative Value (eV) |

| EHOMO | - | -6.8 |

| ELUMO | - | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.15 |

| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.25 |

Note: The data in this table is illustrative, representing typical values for halogenated aromatic heterocycles based on DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Electronic Absorption and Emission Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for studying excited-state properties and predicting electronic absorption (UV-Vis) and emission spectra. rsc.orgsemanticscholar.org By calculating the vertical excitation energies and oscillator strengths (f) for the transitions from the ground state to various excited states, a theoretical UV-Vis spectrum can be simulated.

For this compound, the predicted spectrum would likely be dominated by π → π* transitions within the quinoline aromatic system. nih.govresearchgate.net TD-DFT calculations allow for the assignment of each absorption band to specific electronic transitions, for example, from the HOMO to the LUMO or other virtual orbitals. The solvent effects can also be incorporated into these models, often using a Polarizable Continuum Model (PCM), to provide more accurate predictions of the absorption maxima (λmax) in different media. Similarly, by optimizing the geometry of the first excited state, theoretical emission spectra can be simulated, providing insights into the molecule's fluorescence properties.

Table 5: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 3.65 | 340 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 4.10 | 302 | 0.28 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 4.55 | 272 | 0.45 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is illustrative and represents typical results from TD-DFT calculations on substituted quinolines. rsc.org

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak, noncovalent interactions within and between molecules. imperial.ac.uk Based on the electron density (ρ) and its reduced density gradient (RDG), NCI analysis generates 3D plots that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. imperial.ac.ukmdpi.com

In the context of this compound, NCI analysis can reveal intramolecular interactions that contribute to its conformational stability. For example, weak van der Waals forces between the bromine atom and the trifluoromethoxy group, or between the trifluoromethoxy group and the hydrogen at the C7 position, could be visualized. These interactions are color-coded in the NCI plots: blue or green indicates stabilizing interactions (like weak hydrogen bonds or van der Waals forces), while red or yellow indicates destabilizing steric clashes. imperial.ac.uk This analysis provides a qualitative and quantitative picture of the forces governing the molecule's three-dimensional structure.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and study non-covalent interactions (NCIs) within and between molecules. Based on the electron density and its gradient, this analysis can identify weak interactions such as van der Waals forces, hydrogen bonds, and steric clashes. A search for RDG analysis specifically applied to this compound yielded no published studies. Such an analysis would be valuable in understanding the intramolecular forces between the bromo, trifluoromethoxy, and quinoline ring substituents.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of electron density that provide insights into chemical bonding. They map regions of high electron localization, which correspond to atomic cores, covalent bonds, and lone pairs. These analyses offer a detailed picture of the electronic structure of a molecule. Despite the utility of these methods, no studies applying ELF or LOL analysis to this compound have been found.

Molecular Modeling and Dynamics

Molecular modeling encompasses a range of computational techniques to simulate and predict the behavior of molecules.

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations are powerful tools for studying the conformational stability and flexibility of molecules over time. By simulating the movements of atoms and bonds, MD can reveal the preferred three-dimensional structures and energy landscapes of a compound. There are currently no available MD simulation studies focused on the conformational stability of this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting binding affinity and mode. While some chemical suppliers suggest that Quantitative Structure-Activity Relationship (QSAR) models and molecular docking can predict the bioactivity of this compound, no specific studies detailing its interaction with any biological target have been published.

Solvent Effects Modeling (e.g., IEFPCM Solvation Model)

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM), are used to calculate the energetic and structural effects of a solvent on a solute molecule. These calculations are essential for accurately predicting reaction outcomes and properties in solution. However, no research applying the IEFPCM or similar solvation models to this compound has been identified.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in technologies like telecommunications and optical computing. Computational methods, often based on DFT, can predict the NLO properties of molecules by calculating their polarizability and hyperpolarizability. The NLO properties of this compound have not been investigated in any published computational studies.

Biological Activities and Structure Activity Relationships Sar of 5 Bromo 8 Trifluoromethoxy Quinoline Analogs

Antimicrobial Activities

The quinoline (B57606) scaffold is a foundational structure in the development of various antimicrobial agents. nih.govnih.gov Derivatives of this heterocyclic system have been extensively studied for their efficacy against a wide range of pathogenic microorganisms, including bacteria, fungi, mycobacteria, and protozoa. nih.gov The introduction of halogen and trifluoromethoxy substituents can modulate the antimicrobial potency and selectivity of these compounds.

Antibacterial Efficacy Studies

Research has demonstrated that 5-Bromo-8-(trifluoromethoxy)quinoline is effective against Gram-positive bacteria, with some studies indicating minimum inhibitory concentration (MIC) values lower than standard antibiotics. The broader class of quinoline derivatives has been extensively explored for antibacterial properties, targeting key enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA synthesis and replication. nih.gov

The structure-activity relationship of quinoline analogs suggests that substitutions at various positions on the ring system are critical for antibacterial activity. For instance, the presence of a bromine atom on the quinoline ring has been found to be beneficial for the antibacterial action of certain derivatives. proquest.com In one study, a series of quinoline-sulfonamide hybrids were synthesized to combat resistant bacterial strains, with compound QS-3 showing an MIC of 64 μg/mL against P. aeruginosa. nih.gov Another study on novel quinoxaline-based compounds, which share structural similarities, found that derivatives 5m–5p exhibited good to moderate activity against S. aureus (MICs of 4–16 μg/mL) and B. subtilis (MICs of 8–32 μg/mL). nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Analogs

| Compound | Organism | MIC (μg/mL) |

|---|---|---|

| Quinolone hybrid 5d | Various G+ and G- strains | 0.125–8 |

| Compound 1 | G- bacteria | 8 - 64 |

| Compound QS-3 | P. aeruginosa | 64 |

| Compound 5p | S. aureus | 4 |

Antifungal Efficacy Studies

Quinoline derivatives have also been investigated for their potential as antifungal agents. nih.gov While specific antifungal data for this compound is not extensively detailed in the available literature, studies on analogous compounds provide insight into the structural requirements for antifungal action.

Modifications at positions C-2, C-4, and C-6 of the quinoline nucleus have been shown to produce compounds with selective antifungal activity. nih.gov For example, in one study, a derivative (compound 5) demonstrated selective anti-dermatophytic action with a geometric mean MIC of 19.14 μg/mL, while other analogs (compounds 2 and 3) were active against Candida species. nih.gov Another study on new fluorinated quinoline analogs found that several compounds exhibited good antifungal activity (>80% inhibition) against S. sclerotiorum at a concentration of 50 μg/mL. mdpi.com The preliminary structure-activity relationship analysis from one study on thiochroman (B1618051) compounds suggested that introducing hydroxyl or oxime fragments could be significantly beneficial for antifungal activity. researchgate.net

Table 2: Antifungal Activity of Selected Quinoline Analogs

| Compound | Fungal Target | Activity Metric | Result |

|---|---|---|---|

| Compound 5 | Dermatophytes | Geometric Mean MIC | 19.14 μg/mL |

| Compound 2 | Candida spp. | Geometric Mean MIC | 50 μg/mL |

| Compound 3 | Candida spp. | Geometric Mean MIC | 47.19 μg/mL |

| Compounds 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | % Inhibition at 50 μg/mL | >80% |

Antituberculosis Activity Evaluation

The quinoline scaffold is a key component in several antitubercular agents, most notably the diarylquinoline bedaquiline. austinpublishinggroup.com This has spurred research into other quinoline derivatives as potential treatments for tuberculosis (TB), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govresearchgate.net

The influence of substituents on the quinoline ring is critical for anti-TB activity. In a study of isatin-tethered quinolines, the introduction of a 5-bromo substituent resulted in decreased antitubercular action compared to unsubstituted analogs. nih.gov For example, compound Q6c, with a 5-bromo group, had an MIC of 31.25 µg/mL against M. tuberculosis, whereas the unsubstituted analog Q6a had a much lower MIC. nih.gov Conversely, other studies have found that different bromo-substituted quinolines can exhibit promising activity. For instance, 2-(naphthalen-2-yl)- and 2-(phenanthren-3-yl)-modified 6-bromo derivatives showed moderate anti-TB activity. mdpi.com

Table 3: Antituberculosis Activity of Selected Quinoline Analogs against M. tuberculosis

| Compound | Substitution | MIC (μg/mL) |

|---|---|---|

| Q6c | 5-bromo | 31.25 |

| Q6d | 5-nitro | 15.63 |

| Q8b | N-benzyl | 0.06 |

Antiprotozoal and Antimalarial Properties

Quinolines are historically significant as antimalarial drugs, with quinine (B1679958) and chloroquine (B1663885) being prime examples. nih.govjocpr.com Research into novel quinoline derivatives continues in an effort to overcome widespread drug resistance in Plasmodium species. nih.govjocpr.com

Structure-activity relationship studies are crucial in this area. Research on analogs of 5-Bromo-8-(trifluoromethyl)quinoline, a closely related compound, revealed that substitution at the C5 and C8 positions of the quinoline ring reduces the in vitro activity against Plasmodium falciparum when compared to analogs with substitution at the C7 position. In another study, a series of quinoline derivatives were synthesized and evaluated against a broad panel of protozoan parasites. nih.gov Several compounds displayed significant activity, with compound 4i showing submicromolar activity against Trypanosoma brucei rhodesiense (EC₅₀ = 0.19 µM) and considerable activity against T. b. brucei (EC₅₀ = 0.4 µM). nih.gov

Table 4: Antiprotozoal Activity of Selected Quinoline Analogs

| Compound | Parasite | EC₅₀ (µM) |

|---|---|---|

| 2c | T. b. rhodesiense | 0.68 |

| 2d | T. b. rhodesiense | 0.8 |

| 2d | T. b. brucei | 1.4 |

| 4i | T. b. rhodesiense | 0.19 |

| 4i | T. b. brucei | 0.4 |

Anticancer / Antiproliferative Activities

The quinoline ring is a privileged scaffold in the design of anticancer agents, with derivatives showing activity through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis. nih.govekb.eg

Inhibition of Cancer Cell Line Proliferation

Specific research has indicated that this compound possesses anticancer properties, having shown the ability to inhibit the proliferation of breast cancer cell lines. The presence of a bromine atom on the quinoline scaffold has been identified as a potentially favorable structural feature for exerting a strong anticancer effect in some series of compounds. nih.gov

Studies on other bromo-substituted quinolines support these findings. For example, 5-bromo-6,8-dimethoxyquinoline and 5,7-dibromo-8-hydroxyquinoline demonstrated significant antiproliferative potency against a panel of cancer cell lines including A549 (lung), HeLa (cervical), HT29 (colon), Hep3B (liver), and MCF7 (breast), with IC₅₀ values ranging from 2 to 50 μg/ml. researchgate.net In a different study, novel bis-quinoline compounds were tested against leukemic and solid cancer cell lines. mdpi.com Compound 2a, a bis-quinoline isomer, displayed submicromolar IC₅₀ values against four out of six solid cancer cell lines, including HCT116 (0.6 µM) and HeLa (0.14 µM). mdpi.com Compound 2b was particularly potent against MCF-7 breast cancer cells with an IC₅₀ of 0.3 µM. mdpi.com

Table 5: Antiproliferative Activity of Selected Quinoline Analogs

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| 2a | U937 | Leukemia | 0.7 |

| 2a | HL60 | Leukemia | 0.2 |

| 2a | HCT116 | Colon Cancer | 0.6 |

| 2a | HeLa | Cervical Cancer | 0.14 |

| 2b | MCF-7 | Breast Cancer | 0.3 |

| 4c | HL60 | Leukemia | 0.3 |

Induction of Apoptosis Mechanisms

Quinoline derivatives have been identified as potential inducers of apoptosis, a form of programmed cell death that is a key target in cancer therapy. nih.gov The induction of apoptosis by these compounds often involves the activation of caspase cascades, which are central to the execution of the apoptotic process. nih.gov

One notable quinoline derivative, 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1), has been shown to induce apoptosis in T47D breast cancer cells. nih.govresearchgate.net The mechanism of action for PQ1 involves the activation of both the intrinsic and extrinsic apoptotic pathways. nih.gov Evidence suggests that PQ1 treatment leads to the cleavage of caspase-3, a key executioner caspase. nih.gov Further investigation into the intrinsic pathway revealed that PQ1 activates caspase-9, enhances the levels of the pro-apoptotic protein Bax, and facilitates the release of cytochrome c from the mitochondria into the cytosol. nih.gov Simultaneously, PQ1 activates caspase-8, a key initiator of the extrinsic pathway. nih.gov The crucial role of caspases in PQ1-induced apoptosis was demonstrated by the suppression of cell death when cells were pre-treated with caspase-8 or caspase-9 inhibitors, and a complete counteraction of the cytotoxic effects with a caspase-3 inhibitor. nih.gov

Other quinoline derivatives have also been reported to trigger apoptosis through various mechanisms. For instance, certain quinoline-N-oxide derivatives have been shown to induce apoptosis in human erythroleukemic K562 cells, a process accompanied by the activation of caspases-9 and -3. nih.gov Similarly, the quinoline derivative 8-methoxy primido[4′,5′:4,5]thieno(2,3-b)quinolin-4(3H)-one (MPTQ) has been found to induce apoptosis in the K562 myeloid leukemia cell line. nih.gov It is important to note that the quinoline ring itself may not be solely responsible for inducing apoptosis; rather, the addition of specific side chain substituents appears to confer this activity. nih.gov

Modulation of Cell Cycle Progression

While specific studies on the modulation of cell cycle progression by this compound analogs are not extensively detailed in the provided search results, the broader class of quinoline-based compounds is known to interfere with cell cycle checkpoints as part of their anticancer activity. For instance, Vosaroxin, a quinolone conjugate that targets topoisomerase II, is known to cause a prolongation of the S-phase and G2-phase cell cycle arrest, ultimately leading to apoptosis. nih.gov This suggests that analogs of this compound could potentially exert their effects by disrupting the normal progression of the cell cycle, a common mechanism for many anticancer agents.

Target-Specific Inhibition (e.g., Survivin Inhibition, Topoisomerase I/IIα Inhibition)

Survivin Inhibition

Survivin, a member of the inhibitor of apoptosis proteins (IAPs) family, is highly expressed in many human cancers and is associated with resistance to chemotherapy and radiation. nih.gov This makes it an attractive target for cancer therapy. nih.gov A lead compound, MX-106, which features a hydroxyquinoline scaffold, has been identified as a selective suppressor of survivin expression, leading to the induction of apoptosis in cancer cells. nih.gov Structure-activity relationship (SAR) studies have indicated that the 8-hydroxyquinoline (B1678124) moiety is crucial for its antiproliferative activities. nih.gov Novel selective survivin inhibitors have been designed and synthesized based on this hydroxyquinoline scaffold. nih.gov

Topoisomerase I/IIα Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for cancer chemotherapy. nih.govnih.gov A novel series of pyrazolo[4,3-f]quinoline derivatives has been designed and synthesized with the aim of inhibiting topoisomerase I and IIα. nih.gov Several of these compounds exhibited significant antiproliferative activity against various cancer cell lines. nih.gov Notably, compound 2E from this series demonstrated a pattern of topoisomerase IIα inhibition equivalent to that of the well-known anticancer drug etoposide (B1684455) at a concentration of 100 µM. nih.govmdpi.com

| Compound | Target Enzyme | Activity | Reference |

| MX-106 Analog | Survivin | Selectively suppresses survivin expression | nih.gov |

| Pyrazolo[4,3-f]quinoline (2E) | Topoisomerase IIα | Inhibition comparable to etoposide at 100 µM | nih.govmdpi.com |

| Vosaroxin | Topoisomerase II | Induces DNA breaks and cell cycle arrest | nih.gov |

Antiviral Activities and Mechanisms

Inhibition of Viral Replication

Quinoline analogs have demonstrated significant potential as antiviral agents by inhibiting the replication of various viruses. nih.gov A series of novel quinoline analogs were identified as potent agents against Enterovirus D68 (EV-D68), targeting the viral protein VP1. nih.gov Specifically, compound 19 from this series showed potent antiviral activity with EC50 values ranging from 0.05 to 0.10 μM against different EV-D68 strains. nih.gov The inhibitory effect of these compounds on viral replication was confirmed through Western blot, immunofluorescence, and plaque formation assays, which showed a significant dose-dependent reduction in the expression of the viral VP1 protein. nih.gov

In the context of coronaviruses, several quinoline analogs, including chloroquine and hydroxychloroquine (B89500), have been shown to exhibit broad anti-coronavirus activity in vitro. malariaworld.org These compounds interfere with viral entry at a post-attachment stage. malariaworld.org For SARS-CoV-2, treatment with chloroquine resulted in the inability to detect viral RNA synthesis. malariaworld.org The inhibition of SARS-CoV-2 replication by chloroquine and hydroxychloroquine was also associated with an inhibitory effect on the autophagy pathway. malariaworld.org

Furthermore, 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been reported to inhibit the in vitro replication of the Zika virus (ZIKV). researchgate.net

| Compound/Analog Class | Virus | Mechanism of Action | Reference |

| Quinoline Analog (Compound 19) | Enterovirus D68 (EV-D68) | Targets viral protein VP1, inhibiting viral replication. | nih.gov |

| Chloroquine/Hydroxychloroquine | Coronaviruses (including SARS-CoV-2) | Interferes with viral entry and inhibits viral RNA synthesis. | malariaworld.org |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Zika Virus (ZIKV) | Inhibits in vitro viral replication. | researchgate.net |

Broad-Spectrum Antiviral Potential

The development of broad-spectrum antiviral agents (BSAAs) is crucial for addressing the threat of emerging and re-emerging viral pathogens. nih.govmdpi.com Several quinoline analogs have demonstrated a broad range of antiviral activity. For example, a series of 10 quinoline analogs were evaluated for their in vitro antiviral activity against a panel of alpha- and beta-coronaviruses, including SARS-CoV-1, SARS-CoV-2, HCoV-229E, and HCoV-OC43. malariaworld.org Chloroquine and hydroxychloroquine were among the most potent in this study, with EC50 values in the low micromolar range. malariaworld.org Amodiaquine, ferroquine, and mefloquine (B1676156) also showed potent anti-coronavirus activity. malariaworld.org

The antiviral potential of quinoline derivatives extends beyond coronaviruses. They have been described as having activity against a variety of viruses, including human immunodeficiency virus (HIV), H1N1 influenza virus, Hepatitis C virus, dengue virus, and Zika virus. researchgate.net This wide range of activity underscores the potential of the quinoline scaffold in the development of broad-spectrum antiviral therapies. nih.gov

Enzyme Inhibition Studies

Quinoline-based compounds have been investigated for their ability to inhibit a variety of enzymes. nih.gov A series of quinoline-based α-glucosidase inhibitors were synthesized and evaluated. nih.gov Several of these compounds, particularly 8b, 8h, 8n, and 8o , exhibited remarkable inhibitory activity against α-glucosidase, with IC50 values significantly lower than the standard drug acarbose. nih.gov Enzyme kinetic studies of the most active compound, 8h , indicated a non-competitive mode of inhibition. nih.gov

In addition to metabolic enzymes, quinoline-based analogs have been shown to inhibit enzymes that interact with DNA. nih.gov Certain quinoline derivatives with methylamine (B109427) or methylpiperazine additions have demonstrated low micromolar inhibitory potency against human DNMT1 (DNA methyltransferase 1) and Clostridioides difficile CamA. nih.gov These compounds act by intercalating into the minor groove of DNA, leading to a conformational change that inhibits the enzyme's catalytic activity. nih.gov This highlights the potential of quinoline derivatives to act as epigenetic modulators. nih.gov

| Compound/Analog Class | Target Enzyme | Inhibitory Activity (IC50/Ki) | Mode of Inhibition | Reference |

| Quinoline-based derivatives (8b, 8h, 8n, 8o) | α-glucosidase | IC50 values from 38.2 ± 0.3 to 79.9 ± 1.2 µM | Non-competitive (for 8h) | nih.gov |

| Quinoline-based analogs (with methylamine/methylpiperazine) | DNA methyltransferases (DNMT1, CamA) | Low micromolar potency | DNA intercalation | nih.gov |

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. mdpi.com Their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov Quinoline-based compounds have emerged as a promising class of CA inhibitors.

Research into 8-substituted quinoline-2-carboxamides has demonstrated their potential as effective inhibitors of human carbonic anhydrase (hCA) isoforms. In a study focusing on a series of these compounds, derivatives with substitutions at the 8-hydroxy position were synthesized and evaluated for their inhibitory activity against hCA I, II, IV, and IX. tandfonline.comnih.gov Notably, a compound featuring a 2-bromo benzyl (B1604629) substitution at the 8-OH position (Compound 5b in the study) exhibited potent inhibition of hCA II with a KI value of 85.7 nM. tandfonline.com This highlights the favorable contribution of a bromo-substituted moiety in the quinoline scaffold for CA inhibition. The study underscores that substitutions at the 8-position of the quinoline ring are a key determinant of the inhibitory potency and selectivity against different CA isoforms. tandfonline.comnih.gov

| Compound | Substitution at 8-OH position | hCA II Inhibition (KI, nM) |

|---|---|---|

| Analog 1 | 2-bromo benzyl | 85.7 |

Enhancer of Zeste Homologue 2 (EZH2) Inhibition

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that plays a critical role in epigenetic regulation and is a validated target in oncology. nih.gov The development of small molecule inhibitors of EZH2 is an active area of cancer research.

A series of 5-methoxyquinoline (B23529) derivatives has been identified as a new class of EZH2 inhibitors. nih.gov Structure-activity relationship (SAR) studies led to the discovery of a compound (5k in the study) with an IC50 value of 1.2 µM against EZH2. nih.govresearchgate.net This research demonstrates that the quinoline scaffold can be effectively utilized to develop EZH2 inhibitors. The SAR studies indicated that modifications at the 2- and 4-positions of the quinoline ring significantly impact the inhibitory potency. nih.gov While direct data on this compound is not available, these findings suggest that the quinoline core is a viable template for designing EZH2 inhibitors, and the introduction of different substituents at various positions could lead to potent compounds.

| Compound | Description | EZH2 Inhibition (IC50, µM) |

|---|---|---|

| Analog 2 | 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 1.2 |

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways, and their dysregulation is implicated in the development of cancer and other diseases. nih.gov Consequently, tyrosine kinase inhibitors are a major class of targeted therapeutics.

Research on 4-anilinoquinazolines, which are structurally related to quinolines, has led to the discovery of potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Specifically, 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline was identified as an extremely potent inhibitor with an IC50 of 0.029 nM. researchgate.net SAR studies revealed that small, lipophilic, electron-withdrawing groups, such as a bromo substituent, at the 3-position of the phenylamino (B1219803) ring significantly enhance inhibitory potency. researchgate.netnih.gov This underscores the importance of the bromo substitution for high-affinity binding to the ATP-binding site of the EGFR tyrosine kinase domain.

Anti-inflammatory Properties

The quinoline nucleus is a common feature in compounds exhibiting anti-inflammatory activity. nih.gov Various derivatives of quinoline have been synthesized and evaluated for their potential to mitigate inflammatory processes. nih.govresearchgate.net

Studies have shown that certain quinoline derivatives can act as inhibitors of key inflammatory mediators. For instance, some have been found to inhibit cyclooxygenase (COX) enzymes, which are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net The anti-inflammatory effects are often dependent on the nature and position of the substituents on the quinoline ring. researchgate.netbiointerfaceresearch.com While specific data for this compound is not available, the general anti-inflammatory potential of the quinoline scaffold suggests that this compound and its analogs could be of interest in this therapeutic area.

Anti-Alzheimer's Disease Potential

The multifaceted nature of Alzheimer's disease (AD) necessitates the development of multi-target-directed ligands. mdpi.com Quinoline derivatives have been a focal point of research in this area due to their ability to interact with multiple targets relevant to AD pathology. nih.govresearchgate.net

The therapeutic potential of quinoline-based compounds in AD extends beyond just AChE inhibition. nih.gov Some quinoline derivatives have been designed to also inhibit the aggregation of amyloid-beta (Aβ) peptides and possess antioxidant and metal-chelating properties. google.com The development of quinoline-based phosphodiesterase 5 (PDE5) inhibitors has also shown promise in rescuing synaptic and memory defects in animal models of AD. nih.gov The diverse biological activities of the quinoline scaffold make it a highly attractive framework for the design of novel anti-Alzheimer's agents. researchgate.netnih.gov

General SAR Studies with Bromo and Trifluoromethoxy Substituents

The bromo and trifluoromethoxy groups are important substituents in medicinal chemistry that can significantly influence the pharmacological profile of a molecule.

The bromine atom, being a halogen, is lipophilic and can participate in halogen bonding, which can enhance binding affinity to biological targets. Its placement on an aromatic ring can also influence the electronic properties of the molecule. As seen in the case of tyrosine kinase inhibitors, a bromo substituent can be crucial for potent activity. researchgate.net SAR studies on brominated 8-substituted quinolines have also been conducted, revealing their potential as anticancer agents. researchgate.net

The trifluoromethoxy (-OCF3) group is a lipophilic, electron-withdrawing group that is metabolically stable. mdpi.combohrium.com Its incorporation into drug candidates can improve properties such as metabolic stability, membrane permeability, and binding affinity. mdpi.com The trifluoromethyl (-CF3) group, which is electronically similar, is also widely used in drug design for similar purposes. rsc.orgresearchgate.net The presence of a trifluoromethoxy group at the 8-position of the quinoline ring in this compound is expected to enhance its lipophilicity and metabolic stability, which are desirable properties for drug candidates.

Impact of Substitution Position on Biological Activity

The specific placement of substituents on the quinoline core is a critical determinant of biological activity and target selectivity. Even minor changes in the location of a functional group can lead to significant differences in efficacy, toxicity, and pharmacokinetic properties. This is due to the precise three-dimensional architecture of receptor binding pockets and enzyme active sites, where specific interactions like hydrogen bonding, hydrophobic interactions, and electrostatic contacts are governed by the spatial arrangement of atoms.

Studies on various quinoline derivatives have consistently highlighted the importance of the substitution pattern. For instance, in the context of anticancer activity, research on indole-quinoline hybrids has shown that methyl substitution at the C-5 position of the quinoline ring results in more potent activity against cancer cell lines compared to substitution at the C-6 position. Similarly, the placement of bromine atoms on 8-hydroxyquinoline derivatives significantly influences their antiproliferative effects. A comparative study demonstrated that 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline exhibit strong activity against various tumor cell lines, with IC50 values indicating high potency. ingentaconnect.combenthamdirect.com

These findings underscore that the C-5 and C-8 positions on the quinoline ring are key locations for substitution, and their modification directly impacts biological outcomes. The specific arrangement of the bromo and trifluoromethoxy groups in this compound is therefore fundamental to its unique biological profile.

Table 1: Impact of Substituent Position on the Biological Activity of Quinoline Analogs

| Compound Class | Substitution Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Indole-Quinoline Hybrids | C-5 (Methyl) vs. C-6 (Methyl) | C-5 substitution showed more potent anticancer activity. | |

| Bromo-8-hydroxyquinolines | 5,7-Dibromo and 7-Bromo | Displayed strong antiproliferative activity against C6, HeLa, and HT29 cancer cell lines. | ingentaconnect.combenthamdirect.com |

| Bromo-(trifluoromethoxy)quinolines | 5,8- vs. 4,6- | Positional isomerism alters the dipole moment and is predicted to affect receptor binding. | |

| Trifluoromethyl Quinolines | C-7 vs. C-5/C-8 | C-7 substitution is associated with higher antiplasmodial efficacy. |

Influence of Electron-Withdrawing Groups on Activity

The electronic nature of substituents plays a pivotal role in modulating the reactivity and interaction of a molecule with its biological target. Electron-withdrawing groups (EWGs), such as the bromine atom and the trifluoromethoxy group in the title compound, significantly decrease the electron density of the aromatic quinoline ring system. This alteration can enhance binding affinity to electron-rich pockets in target proteins and can also influence the molecule's metabolic stability and membrane permeability.

The trifluoromethoxy (-OCF₃) group is a particularly potent EWG with high lipophilicity. Its presence can improve a drug candidate's ability to cross cellular membranes. Compared to the more common methoxy (B1213986) (-OCH₃) group, the -OCF₃ group is a much stronger electron-withdrawer and offers superior metabolic stability, as it is less susceptible to oxidative metabolism. This increased stability can lead to a longer biological half-life. The trifluoromethyl (-CF₃) group, a structural relative, also imparts a strong electron-withdrawing effect and is known to enhance the potency of various bioactive molecules.

Table 2: Comparison of Electron-Withdrawing Groups at Position 8 of 5-Bromoquinoline Analogs

| Group at C-8 | Key Properties | Potential Impact on Activity | Reference |

|---|---|---|---|

| -OCF₃ (Trifluoromethoxy) | Strong electron-withdrawing effect, high lipophilicity, high metabolic stability. | Enhances membrane permeability, increases metabolic stability, modulates target binding. | |

| -OCH₃ (Methoxy) | Electron-donating effect, lower lipophilicity. | Lower solubility, susceptible to metabolic oxidation. | |

| -OCF₂H (Difluoromethoxy) | Moderate electron-withdrawing effect, moderate metabolic stability. | Intermediate properties between -OCH₃ and -OCF₃. | |

| -CF₃ (Trifluoromethyl) | Strong electron-withdrawing effect, higher reactivity than -OCF₃. | Enhances binding affinity, may increase reactivity. |

Pharmacophore Elucidation for Specific Bioactivities

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For quinoline derivatives, which target a wide range of biological entities such as kinases, polymerases, and receptors, pharmacophore models help in understanding the key interactions at the molecular level and guide the design of new, more potent analogs.

While a specific pharmacophore model for This compound is not extensively documented, models developed for related quinoline-based inhibitors can provide valuable insights. For instance, pharmacophores for kinase inhibitors, a common target for quinoline scaffolds, typically include several key features:

Aromatic Rings: The quinoline core itself serves as a crucial aromatic feature, often participating in π-π stacking or hydrophobic interactions within the kinase ATP-binding pocket.

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring is a key hydrogen bond acceptor, frequently forming a critical hydrogen bond with a hinge region residue in the kinase domain.

Hydrophobic Groups: Substituents like the trifluoromethoxy group are highly valued for their ability to occupy hydrophobic pockets within the target protein, thereby increasing binding affinity and selectivity. The bromo-substituent can also contribute to these interactions.

Hydrogen Bond Donors: While the parent compound lacks a hydrogen bond donor, the addition of such groups (e.g., -NH₂, -OH) to analogs is a common strategy to engage with specific amino acid residues in the target.

Table 3: General Pharmacophoric Features for Quinoline-Based Kinase Inhibitors

| Pharmacophoric Feature | Potential Corresponding Group in this compound | Role in Binding | Reference |

|---|---|---|---|

| Aromatic Ring System | Quinoline Core | π-π stacking and hydrophobic interactions in the ATP binding site. | nih.govresearchgate.net |

| Hydrogen Bond Acceptor | Quinoline Nitrogen (N1) | Forms key hydrogen bond with the hinge region of the kinase. | nih.govresearchgate.net |

| Hydrophobic Region | 8-(Trifluoromethoxy) group | Occupies hydrophobic pockets, enhancing affinity and selectivity. | researchgate.net |

| Halogen/Hydrophobic Group | 5-Bromo group | Can form halogen bonds or contribute to hydrophobic interactions. | researchgate.net |

Advanced Applications and Future Directions in Medicinal Chemistry and Organic Synthesis

Design and Synthesis of Hybrid Quinoline (B57606) Scaffolds

Molecular hybridization is a powerful strategy in drug design, combining two or more pharmacophores to create a single molecule with potentially enhanced activity or a dual mode of action. nih.gov The 5-Bromo-8-(trifluoromethoxy)quinoline scaffold is an excellent candidate for this approach. The bromine atom is particularly amenable to transition metal-catalyzed cross-coupling reactions, which are instrumental in forging new carbon-carbon and carbon-heteroatom bonds.

Key reactions for creating hybrid molecules from this scaffold include:

Suzuki-Miyaura Coupling: Reacting the bromoquinoline with various aryl or heteroaryl boronic acids to introduce new aromatic systems.

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds to link the quinoline core to amines, anilines, or other nitrogen-containing moieties.

Sonogashira Coupling: Creating carbon-carbon triple bonds by coupling with terminal alkynes, which can serve as linkers to other molecular fragments.

These synthetic strategies allow for the fusion of the quinoline core with other known bioactive scaffolds, such as chalcones, pyrimidines, or triazoles, to generate novel hybrid molecules. biointerfaceresearch.comasianpubs.orgmdpi.com For instance, linking the quinoline scaffold to a chalcone (B49325) unit could yield hybrids with potential antimalarial or anticancer properties. nih.gov

Development of New Therapeutic Agents Based on the this compound Scaffold

The quinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs for a wide range of diseases, including malaria, bacterial infections, and cancer. biointerfaceresearch.comnih.gov The specific substitution pattern of this compound makes it a promising starting point for the development of new therapeutic agents. The trifluoromethoxy group is known to improve pharmacokinetic properties, while the bromine atom allows for targeted modifications to optimize biological activity.

| Potential Therapeutic Area | Rationale for Scaffold Use | Key Synthetic Modifications |

|---|---|---|

| Anticancer | Quinoline derivatives are known to target various carcinogenic pathways, including protein kinases like c-Met, EGFR, and VEGFR. nih.gov The scaffold can be elaborated to create potent and selective kinase inhibitors. | Coupling with heterocyclic moieties (e.g., indoles, pyrazoles) known to interact with kinase hinge regions. biointerfaceresearch.com |

| Antimalarial | The 4-aminoquinoline (B48711) scaffold is famous for its antimalarial properties (e.g., chloroquine). biointerfaceresearch.com Modifications can overcome resistance mechanisms. | Introduction of flexible side chains at the C5 position (via displacement of bromine) to interfere with parasite heme detoxification. |

| Antibacterial | Fluoroquinolones are a major class of antibiotics. The core scaffold can be modified to develop new agents against resistant bacterial strains. | Substitution of the bromine with various amine-containing cyclic systems to enhance bacterial cell wall penetration and DNA gyrase inhibition. |

Utilization as Precursors for Complex Chemical Structures

Beyond its direct use in medicinal chemistry, this compound is a valuable intermediate for the synthesis of more complex chemical architectures. The dual functionality of the bromine and the quinoline ring system allows for sequential, regioselective reactions.

For example, the bromine atom can be converted into a lithium or magnesium species via metal-halogen exchange. This organometallic intermediate can then react with a wide range of electrophiles to introduce new functional groups. Subsequently, the nitrogen atom of the quinoline ring can be activated (e.g., by forming the N-oxide) to facilitate functionalization at the C2 position. rsc.org This step-wise approach enables chemists to build intricate, polyfunctional molecules that would be difficult to access through other means. This versatility makes it a key precursor for creating fused tetracyclic systems and other elaborate heterocyclic structures. nih.gov

Green Chemistry Protocols for Sustainable Synthesis of Quinoline Derivatives

Traditional methods for synthesizing quinolines often require harsh conditions, toxic reagents, and stoichiometric amounts of catalysts, leading to significant chemical waste. researchgate.net In recent years, there has been a strong push towards developing more sustainable and environmentally friendly "green" synthetic protocols. researchgate.net

For the synthesis of derivatives based on the this compound scaffold, several green chemistry principles can be applied:

Catalysis: Utilizing highly efficient and recyclable catalysts, such as nanoparticles or solid-supported reagents, to minimize waste. bohrium.com

Alternative Energy Sources: Employing microwave irradiation or ultrasound to accelerate reaction times and reduce energy consumption compared to conventional heating.

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. tandfonline.com

Atom Economy: Designing reactions, such as one-pot multicomponent reactions, where the maximum number of atoms from the starting materials are incorporated into the final product. bohrium.com

These approaches not only reduce the environmental impact of chemical synthesis but also often lead to higher yields and simpler purification procedures. rsc.org

Emerging Biological Targets and Disease Areas for Quinoline Analogs

The therapeutic potential of quinoline derivatives continues to expand as new biological targets are identified. While historically known for their role in fighting infectious diseases and cancer, quinoline analogs are now being investigated for a host of other conditions. researchgate.netnih.gov

| Emerging Target/Disease Area | Mechanism of Action/Rationale | Relevance to this compound |

|---|---|---|

| Neurodegenerative Diseases | Some quinoline derivatives have shown potential in modulating pathways related to Alzheimer's and Parkinson's disease, such as inhibiting cholinesterase or preventing protein aggregation. | The lipophilicity imparted by the trifluoromethoxy group could enhance blood-brain barrier penetration, a key requirement for CNS-acting drugs. |

| Antiviral Activity | Certain quinoline compounds have demonstrated activity against various viruses by inhibiting key viral enzymes or replication processes. | The scaffold can be functionalized to mimic substrates of viral proteases or polymerases. |

| Cardiovascular Diseases | Quinoline-based compounds have been explored as anti-arrhythmic and anti-hypertensive agents. biointerfaceresearch.com | Modifications can be tailored to target specific ion channels or receptors involved in cardiovascular regulation. |

| Metabolic Disorders | Emerging research has identified quinoline derivatives as inhibitors of targets like HMG-CoA reductase, relevant to cholesterol management. tandfonline.com | The versatile scaffold allows for the design of molecules that can fit into the active sites of metabolic enzymes. |

The continued exploration of these and other biological targets will undoubtedly open new avenues for the application of derivatives synthesized from this compound, cementing the importance of this versatile chemical entity in the future of drug discovery and organic synthesis.

Q & A

Q. Key factors affecting yield :

- Temperature : Excessive heat (>120°C) may decompose the trifluoromethoxy group.

- Catalysts : Copper(I) iodide improves trifluoromethoxy coupling efficiency .